1-(3-Chlorophenyl)-3-(2-methyl-1,3-benzothiazol-5-yl)urea
Description
1-(3-Chlorophenyl)-3-(2-methyl-1,3-benzothiazol-5-yl)urea is a synthetic urea derivative characterized by a 3-chlorophenyl group and a 2-methyl-1,3-benzothiazol-5-yl moiety linked via a urea bridge. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition and pesticidal properties, depending on substituent patterns .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methyl-1,3-benzothiazol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-9-17-13-8-12(5-6-14(13)21-9)19-15(20)18-11-4-2-3-10(16)7-11/h2-8H,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPOYXBYVSHEND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-(2-methyl-1,3-benzothiazol-5-yl)urea typically involves the reaction of 3-chloroaniline with 2-methyl-1,3-benzothiazol-5-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-3-(2-methyl-1,3-benzothiazol-5-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating potent antiproliferative effects. For instance, a study reported that modifications at specific positions on the benzothiazole moiety enhance its activity against human cancer cell lines such as HCT116 (colon), MCF-7 (breast), and A549 (lung) .
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| HCT116 | 0.3 - 0.45 | High |
| MCF-7 | 0.4 - 0.5 | Moderate |
| A549 | 0.5 - 0.6 | Moderate |
The compound’s mechanism of action involves the inhibition of key signaling pathways such as PI3K and mTOR, which are crucial for cancer cell survival and proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. It shows promising results against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) were found to be effective at low concentrations, making it a candidate for further development as an antibacterial agent .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Acaricidal and Antifeedant Activities
The compound is being explored for its potential use in agriculture as an acaricide and antifeedant. Research indicates that derivatives of this compound can effectively reduce pest populations while being less toxic to beneficial organisms .
Synthesis of Novel Polymers
In material science, the compound has been utilized to synthesize novel polymeric materials with enhanced thermal stability and mechanical properties. These materials are being studied for their applications in coatings and composites .
Case Study 1: Anticancer Efficacy
A recent study synthesized several derivatives of the compound and tested their efficacy against various cancer types. The results demonstrated that certain modifications increased the potency significantly compared to the parent compound. Notably, compounds with alkyl substitutions showed improved selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study 2: Agricultural Field Trials
Field trials were conducted to evaluate the effectiveness of the compound as an antifeedant against common agricultural pests. Results indicated a significant reduction in feeding rates among treated plants compared to controls, suggesting its potential as a sustainable pest management solution .
Mechanism of Action
The mechanism by which 1-(3-Chlorophenyl)-3-(2-methyl-1,3-benzothiazol-5-yl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
The target compound’s 3-chlorophenyl group distinguishes it from analogs with alternative halogenation or electron-withdrawing groups. For example:
- 1-(4-Cyanophenyl)-3-(3-chlorophenyl)urea (6f): Replaces the benzothiazole with a 4-cyanophenyl group, reducing aromatic surface area but introducing a polar cyano group. This modification likely decreases lipophilicity (logP) compared to the target compound .
- 1-(3,5-Dichloro-2-hydroxymethylphenyl)-3-(3-chloro-5-methoxyphenyl)urea () : Incorporates hydroxymethyl and methoxy groups, increasing hydrophilicity and hydrogen-bonding capacity compared to the target’s benzothiazole .
Pharmacophoric and Electronic Properties
- Benzothiazole vs. Cyanophenyl: The benzothiazole in the target compound provides a larger aromatic system for π-π interactions, whereas cyanophenyl groups (e.g., 6f) introduce dipole moments that may alter binding orientation .
- Halogenation Patterns : The single chloro group in the target compound balances lipophilicity and steric effects, while dichloro or trifluoromethoxy substituents (e.g., 6g, 6h) increase electronegativity and may enhance metabolic stability .
Biological Activity
1-(3-Chlorophenyl)-3-(2-methyl-1,3-benzothiazol-5-yl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C15H12ClN3OS |
| Molecular Weight | 305.79 g/mol |
| CAS Number | 476281-28-4 |
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors involved in various biological pathways. For instance, its antimicrobial activity may result from the inhibition of key enzymes necessary for bacterial cell wall synthesis .
Antimicrobial Activity
Recent studies have demonstrated the compound's potential as an antimicrobial agent. It has shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for selected derivatives were reported as low as 0.39 µM, indicating potent antibacterial activity . Additionally, some derivatives exhibited significant biofilm inhibition and eradication properties .
Anticancer Activity
The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines. The structure-activity relationship (SAR) studies suggested that modifications to the urea moiety could enhance its anticancer properties .
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing benzothiazole–urea hybrids reported that certain derivatives of this compound exhibited significant antibacterial activity against MRSA. The compounds not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in treating persistent infections .
Case Study 2: Anticancer Potential
In another research effort, compounds similar to this compound were tested for their ability to inhibit PI3K and mTOR pathways—key regulators in cancer cell proliferation. These studies indicated that certain derivatives could serve as potent anticancer agents with reduced toxicity compared to existing treatments .
Summary of Biological Activities
| Activity Type | Observed Effects | MIC/IC50 Values |
|---|---|---|
| Antimicrobial | Effective against MRSA | MIC = 0.39 µM |
| Anticancer | Inhibits various cancer cells | IC50 values vary by cell line |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
